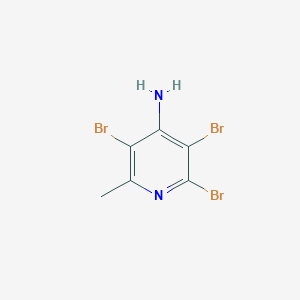

2,3,5-Tribromo-6-methyl-pyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are of paramount importance across various scientific fields, including medicine and agriculture. researchgate.net Their unique chemical properties, stemming from the nitrogen heteroatom, influence their reactivity, stability, and biological activity. nih.gov In organic synthesis, pyridines are widely used as solvents, reagents, and versatile building blocks for constructing more complex molecules, including many pharmaceuticals. acs.orgresearchgate.net

The presence of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which influences its reactivity in chemical reactions. acs.org Many pyridine derivatives are found in essential biomolecules, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a crucial coenzyme for cellular energy production. acs.org Furthermore, the pharmacological potential of pyridine derivatives is vast, with compounds exhibiting activities such as anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. researchgate.net

Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are pyridine rings substituted with one or more halogen atoms (F, Cl, Br, I). These compounds are exceptionally valuable as synthetic intermediates, particularly in the development of pharmaceuticals and agrochemicals. The installation of a carbon-halogen (C-Hal) bond on the pyridine ring is a vital synthetic step because it enables numerous subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings).

These coupling reactions allow chemists to precisely and efficiently attach other molecular fragments to the pyridine core, making halopyridines key building blocks for diversifying chemical structures in drug discovery and for targeted synthesis of complex molecules. For instance, the compound 2-Bromo-6-methylpyridin-4-amine serves as a crucial intermediate in the synthesis of various biologically active molecules, with its bromine and amine groups providing reactive sites for further functionalization. Similarly, a related compound, 2,3,5-Tribromo-6-methylpyridine (B183716), is recognized as a versatile building block for pharmaceuticals and agrochemicals due to the enhanced reactivity conferred by its multiple bromine substituents.

The compound 2,3,5-Tribromo-6-methyl-pyridin-4-amine, with its three bromine atoms, represents a highly functionalized intermediate. The multiple halogen sites offer potential for sequential and regioselective reactions, allowing for the creation of complex, multi-substituted pyridine structures.

Contextualization of Aminopyridines in Advanced Chemical Research

Aminopyridines are derivatives of pyridine that feature an amino group (-NH₂) attached to the ring. This class of compounds is of great interest in medicinal chemistry and drug design. The aminopyridine moiety is present in over 40 commercially available drugs, highlighting its importance as a "privileged" scaffold in pharmaceutical development.

The amino group can significantly influence the molecule's biological activity, often by participating in hydrogen bonding interactions with biological targets like enzymes and receptors. Aminopyridine derivatives have demonstrated a wide spectrum of pharmacological effects and are investigated for various therapeutic applications. For example, new derivatives of 4-aminopyridine (B3432731) have been synthesized and evaluated as potential anticancer agents.

The subject of this article, this compound, combines the features of both a halogenated pyridine and an aminopyridine. This dual functionality makes it a potentially valuable, though not widely documented, building block. The amino group can direct further substitutions on the pyridine ring or act as a key interaction point in a biologically active molecule, while the bromo-substituents serve as versatile handles for synthetic elaboration.

Data for this compound

Specific experimental data for this compound is limited in published literature. The following table includes basic chemical identifiers.

| Property | Value | Source |

| CAS Number | 2838620-86-1 | |

| Molecular Formula | C₆H₅Br₃N₂ | Calculated |

| Molecular Weight | 344.83 g/mol | |

| Structure | A pyridine ring with bromo groups at positions 2, 3, and 5; a methyl group at position 6; and an amine group at position 4. | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Br3N2 |

|---|---|

Molecular Weight |

344.83 g/mol |

IUPAC Name |

2,3,5-tribromo-6-methylpyridin-4-amine |

InChI |

InChI=1S/C6H5Br3N2/c1-2-3(7)5(10)4(8)6(9)11-2/h1H3,(H2,10,11) |

InChI Key |

MTQBONNDKWWWNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Br)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Tribromo 6 Methyl Pyridin 4 Amine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2,3,5-Tribromo-6-methyl-pyridin-4-amine suggests two primary disconnection approaches. The first involves the late-stage introduction of the amino group, while the second considers the bromination of an aminated pyridine (B92270) precursor.

One retrosynthetic pathway involves the direct bromination of a 6-methyl-pyridin-4-amine precursor. In this approach, the key challenge lies in controlling the regioselectivity of the bromination. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group is also an activating group, directing to its ortho and para positions. Therefore, the positions 3 and 5 (ortho to the amino group) are highly activated. The inherent reactivity of the pyridine ring and the directing effects of the existing substituents must be carefully managed to achieve the desired tribrominated product.

Another strategy within this pathway is to start with 2-amino-6-methylpyridine. Bromination of this precursor would likely occur at the 3 and 5 positions. Subsequent introduction of a bromine atom at the 2-position and conversion of the 2-amino group to a 4-amino group would be necessary, which presents significant synthetic hurdles. A plausible precursor for a related compound, 2,3-dibromo-5-methylpyridine, is 2-amino-3-bromo-5-methylpyridine, highlighting a potential multi-step approach involving diazotization and substitution. chemicalbook.com

The alternative retrosynthetic strategy involves the amination of a pre-functionalized pyridine ring. This approach disconnects the C4-NH2 bond, identifying 2,3,5-tribromo-6-methylpyridine (B183716) as a key intermediate. This precursor, a brominated pyridine derivative, is utilized in organic synthesis. chemimpex.com The synthesis of this intermediate could potentially start from pyridine, which is first nitrated, then reduced and subsequently brominated. The final step would then be a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C4 position. The success of this approach hinges on the relative reactivity of the bromine atoms at positions 2, 3, and 5 towards amination.

Direct Bromination Strategies of Pyridine Scaffolds

The direct bromination of substituted pyridines is a common method for introducing bromine atoms onto the pyridine ring. However, achieving high regioselectivity can be challenging.

The regioselectivity of electrophilic bromination is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature. For activated systems like aminopyridines, milder brominating agents such as N-bromosuccinimide (NBS) are often preferred to control the reaction and prevent over-bromination. mdpi.com The use of LiBr in the presence of an oxidizing agent like Selectfluor has also been reported for the bromination of 2-aminopyridines. researchgate.net The solvent can also play a crucial role in modulating the reactivity and selectivity of the bromination reaction.

Table 1: Comparison of Bromination Conditions for Aromatic Amines

| Brominating Agent | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Bromine | Aniline (in situ tin amide) | n-BuLi, Me3SnCl, then Br2 | Regioselective p-bromoaniline | nih.gov |

| N-Bromosuccinimide (NBS) | Anisole | MeCN, -10 °C to 0 °C | Highly para-selective bromination | nih.gov |

The mechanism of electrophilic bromination on a substituted pyridine ring, such as 6-methyl-pyridin-4-amine, follows the general principles of electrophilic aromatic substitution. The amino group at C4 and the methyl group at C6 are both electron-donating groups, which activate the pyridine ring towards electrophilic attack. The amino group is a significantly stronger activating group than the methyl group. openstax.org

The directing effect of substituents is a critical factor. Electron-donating groups direct incoming electrophiles to the ortho and para positions. In 6-methyl-pyridin-4-amine, the positions ortho to the strongly activating amino group (C3 and C5) are the most nucleophilic and therefore the most likely sites for initial bromination. The methyl group also directs to its ortho position (C5) and para position (C3), reinforcing the directing effect of the amino group. This strong activation and directing effect towards the 3 and 5 positions suggest that achieving selective tribromination at the 2, 3, and 5 positions would be challenging without a multi-step strategy.

Amination Pathways for Brominated Pyridine Intermediates

Introducing an amino group onto a polybrominated pyridine ring can be achieved through several methods, most notably nucleophilic aromatic substitution (SNAr).

The reactivity of halogens in SNAr reactions on pyridine rings is generally F > Cl ≈ Br > I. researchgate.net The positions of the halogens also significantly influence their reactivity, with halogens at the 2- and 4-positions being more susceptible to nucleophilic attack than those at the 3-position. In the proposed intermediate, 2,3,5-tribromo-6-methylpyridine, the bromine at the 2-position would be the most activated towards nucleophilic substitution.

Recent developments have shown that the amination of polyhalogenated pyridines can be achieved using various amino sources under different reaction conditions. For instance, a base-promoted selective amination of polyhalogenated pyridines to 2-aminopyridine (B139424) derivatives has been developed using water as a solvent. nih.gov Another approach involves the conversion of the pyridine to a phosphonium (B103445) salt followed by reaction with sodium azide (B81097) to yield an iminophosphorane, which can then be converted to the amine. nih.gov The Chichibabin reaction, which involves treating pyridine with sodium amide, is a classic method for producing 2-aminopyridines. youtube.com

Table 2: Selected Amination Methods for Halogenated Heterocycles

| Method | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Base-promoted Amination | Polyhalogenated Pyridines | DMF, NaOtBu, H2O, 140 °C | 2-Aminopyridine derivatives | nih.gov |

| Phosphonium Salt Amination | Pyridines and Diazines | Phosphonium salt formation, then NaN3 | Iminophosphorane (amine precursor) | nih.gov |

| Chichibabin Amination | Pyridine | NaNH2, THF, reflux | 2-Aminopyridine | orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) with Amine Reagents

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto electron-deficient aromatic rings, such as polyhalogenated pyridines. youtube.comnih.gov In this approach, a logical precursor, 2,3,5,6-Tetrabromo-4-methylpyridine , would serve as the electrophilic substrate. The pyridine nitrogen atom, along with the electron-withdrawing bromine atoms, activates the ring for nucleophilic attack, particularly at the C2 and C4 positions. youtube.comyoutube.com

The reaction mechanism involves the addition of a nucleophile (e.g., ammonia (B1221849) or an amine) to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the elimination of a leaving group, in this case, a bromide ion. For the synthesis of the primary amine, ammonia or a synthetic equivalent is used as the nucleophile. The reaction is typically carried out in a polar organic solvent and may require elevated temperatures to proceed at a practical rate. youtube.com

Table 1: Representative Conditions for SNAr Amination

| Nucleophile | Solvent | Base (if applicable) | Typical Temperature | Reference Principle |

|---|---|---|---|---|

| Ammonia (aq. or gas) | DMSO, Ethanol, DMF | - | 100-150 °C | Direct amination with ammonia. youtube.com |

| Sodium Amide (NaNH2) | Toluene, Dioxane | - | Elevated | Use of a strong nucleophilic amide. youtube.com |

| Benzophenone (B1666685) Imine | Dioxane | NaOt-Bu | 80-110 °C | Ammonia equivalent followed by hydrolysis. acsgcipr.org |

Transition Metal-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This methodology is particularly useful when traditional SNAr reactions are sluggish or ineffective. acsgcipr.org Starting from 2,3,5,6-Tetrabromo-4-methylpyridine , this reaction allows for the selective amination at one of the bromo-positions.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.orglibretexts.org Ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide, can be used to install the primary amine group. organic-chemistry.org

Table 2: Typical Buchwald-Hartwig Reaction Components

| Component | Examples | Function | Reference Principle |

|---|---|---|---|

| Palladium Source | Pd2(dba)3, Pd(OAc)2 | Catalyst Precursor | chemspider.com |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes Pd and facilitates catalytic cycle | libretexts.org |

| Base | NaOt-Bu, Cs2CO3, K3PO4 | Deprotonates the amine | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | chemspider.com |

Conversion from Nitro-Pyridine Precursors via Reduction

An alternative route involves the synthesis of a nitro-pyridine intermediate, 2,3,5-Tribromo-6-methyl-4-nitropyridine , followed by its reduction to the desired amine. This strategy separates the installation of the nitrogen functionality from the final amine formation.

The synthesis of the nitro precursor could be achieved by the nitration of a corresponding tribromo-methyl-pyridine. The nitration of pyridine rings, particularly those without N-oxide activation, can require harsh conditions, such as using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. orgsyn.org

Once the nitro-compound is obtained, the nitro group can be reduced to a primary amine using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Other options include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. researchgate.net A recent study demonstrated the synthesis of a related compound, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, via the hydrogenation of a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor using Pd/C, highlighting the viability of this approach. biorxiv.org

Table 3: Comparison of Reducing Agents for Nitro Group

| Reagent | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H2, Pd/C | Methanol or Ethanol, RT | Clean, high yield | Potential for dehalogenation |

| Fe / HCl or Acetic Acid | Ethanol/Water, Reflux | Inexpensive, effective | Acidic, requires workup |

| SnCl2·2H2O | Ethanol, Reflux | Mild, good functional group tolerance | Stoichiometric tin waste |

Halogenation-Amination Sequence Optimizations

Stepwise Synthesis Design and Yield Enhancement

A stepwise approach, typically involving the initial synthesis and purification of a polyhalogenated precursor followed by amination, allows for clear characterization of intermediates and optimization of individual steps. For instance, the synthesis of 2,3-dibromo-5-methylpyridine has been reported via a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-methylpyridine . chemicalbook.com Extending this logic, a multi-step halogenation of a simpler methylpyridine could precede the final amination step.

Yield enhancement for each step involves the systematic optimization of reaction parameters. Key variables include:

Temperature: Balancing reaction rate against side-product formation.

Concentration: Affecting reaction kinetics and solubility.

Catalyst/Ligand Loading: In transition metal-catalyzed reactions, minimizing catalyst loading without sacrificing efficiency is crucial for cost and sustainability.

Base Selection: The choice of base can significantly impact reaction rate and substrate compatibility in both SNAr and Buchwald-Hartwig reactions. libretexts.org

One-Pot and Cascade Reaction Development

To improve process efficiency, reduce waste, and shorten synthesis time, one-pot and cascade reactions are highly desirable. mdpi.com A hypothetical one-pot synthesis could involve the exhaustive bromination of a suitable methylpyridine precursor, followed by the in-situ introduction of the amination reagents without isolating the polybrominated intermediate.

Cascade reactions, where a sequence of transformations occurs in a single operation following an initial trigger, represent a more sophisticated approach. While a specific cascade for the target molecule is not documented, the literature contains examples of cascade reactions for synthesizing other highly substituted aminopyridines, demonstrating the principle. rsc.org Such a process could be envisioned where an initial reaction sets up the pyridine core, which then undergoes sequential halogenation and amination steps guided by the reaction conditions.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound to potentially improve yields, reduce reaction times, and enhance safety.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates for both SNAr and metal-catalyzed coupling reactions by efficiently heating the reaction mixture. This has been successfully applied to the synthesis of various pyridine derivatives.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor offers precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to improved yields, better selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions like nitration.

Multicomponent Reactions: While more applicable to the de novo synthesis of the pyridine ring, multicomponent reactions (MCRs) that assemble the substituted pyridine core in a single step are a powerful tool. Four-component reactions have been developed for the synthesis of other 2-aminopyridine derivatives and could be adapted for related structures. researchgate.net

Microwave-Assisted Synthesis

No specific protocols for the microwave-assisted synthesis of this compound have been reported. In principle, a potential retrosynthetic analysis might suggest the introduction of the amino group at the C4 position of a pre-existing 2,3,5-tribromo-6-methylpyridine scaffold. Microwave-assisted nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing amino groups onto halogenated aromatic rings. However, the reactivity of the C4 position in such a heavily brominated pyridine towards amination under microwave irradiation would need to be experimentally determined. Factors such as the choice of aminating agent, solvent, base, and the specific microwave parameters (temperature, pressure, and irradiation time) would be critical for a successful synthesis.

Flow Chemistry Approaches

There are no documented flow chemistry approaches for the synthesis of this compound. Flow chemistry has been successfully applied to the synthesis of various functionalized pyridines, often involving multi-step sequences where intermediates are generated and consumed in a continuous stream. uc.ptmdpi.comthieme-connect.com A hypothetical flow process for the target molecule could involve the sequential bromination and amination of a suitable pyridine precursor. The use of packed-bed reactors with immobilized reagents or catalysts could facilitate such a multi-step synthesis. However, the development of such a process would require significant research to establish the optimal reactor design, flow rates, temperatures, and reagent concentrations.

Photochemical Routes

Specific photochemical routes for the synthesis of this compound have not been described in the literature. Photochemical reactions, particularly those involving radical intermediates, have been utilized for the functionalization of pyridine rings. nih.govchemrxiv.orgmdpi.com For instance, photochemical C-H amination could be a potential strategy, although the high degree of bromination on the target molecule might influence the regioselectivity and efficiency of such a reaction. The specific wavelength of light, choice of photosensitizer, and reaction medium would be key parameters to investigate for any potential photochemical synthesis.

Chemical Reactivity and Derivatization Studies of 2,3,5 Tribromo 6 Methyl Pyridin 4 Amine

Reactivity of Bromine Substituents

The three bromine atoms at the C2, C3, and C5 positions of the pyridine (B92270) ring are the primary sites for chemical modification. Their reactivity is influenced by both their electronic environment and the steric hindrance imposed by adjacent functional groups, namely the C4-amine and the C6-methyl group. This allows for a range of transformations, from nucleophilic substitution to modern cross-coupling methodologies.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-known process, typically favored at the 2-, 4-, and 6-positions where the negative charge of the intermediate Meisenheimer complex can be stabilized by the ring nitrogen. However, in 2,3,5-Tribromo-6-methyl-pyridin-4-amine, the presence of the strongly electron-donating amino group at the C4-position significantly increases the electron density of the pyridine ring. This deactivates the ring towards nucleophilic attack, making the displacement of the bromine atoms via SNAr reactions challenging.

Consequently, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required to achieve any substitution. The bromine at the C2 position is the most electronically favored for substitution, but it is also the most sterically hindered by the C6-methyl group. Therefore, nucleophilic substitution is not considered an efficient or primary pathway for the derivatization of this particular compound under standard laboratory conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of this compound. The differential reactivity of the bromine atoms at the C2, C3, and C5 positions, governed by steric and electronic factors, can potentially allow for selective and sequential derivatization.

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid, is exceptionally well-suited for modifying polyhalogenated pyridines. core.ac.uklibretexts.org For this compound, selective mono-, di-, or tri-arylation could be achieved by carefully controlling the reaction stoichiometry and conditions.

The expected order of reactivity for the bromine substituents in a Suzuki coupling is influenced by both steric hindrance and the ease of palladium insertion into the C-Br bond. The C5-Br is the least sterically hindered, making it a likely candidate for initial reaction. The C3-Br is adjacent to the amino group, while the C2-Br is flanked by the ring nitrogen and the C6-methyl group, making it the most sterically encumbered. Studies on related compounds like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated that regioselective Suzuki-Miyaura cross-coupling is feasible, allowing for the controlled synthesis of various arylpyridine derivatives. researchgate.netnih.gov A similar regioselectivity could be anticipated for the title compound, likely favoring initial substitution at the C5 position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Tribromopyridine Scaffold Data extrapolated from reactions on analogous compounds.

| Substrate | Boronic Acid | Catalyst / Base / Solvent | Product | Yield |

|---|---|---|---|---|

| This compound (1 equiv.) | Phenylboronic Acid (1.1 equiv.) | Pd(PPh3)4 / K3PO4 / 1,4-Dioxane, H2O | 3,5-Dibromo-6-methyl-2-phenyl-pyridin-4-amine | Moderate |

| This compound (1 equiv.) | 4-Methoxyphenylboronic Acid (3.3 equiv.) | Pd(PPh3)4 / Na2CO3 / Toluene, EtOH, H2O | 2,3,5-Tris(4-methoxyphenyl)-6-methyl-pyridin-4-amine | Good |

The introduction of unsaturated carbon-carbon bonds can be achieved via Sonogashira and Heck coupling reactions. The Sonogashira reaction couples terminal alkynes with aryl halides, while the Heck reaction introduces alkene moieties.

The Sonogashira coupling is highly effective for bromopyridines, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comnih.gov Similar to the Suzuki reaction, selective mono- or di-alkynylation of this compound could likely be controlled by stoichiometry, affording valuable synthetic intermediates. nih.gov Tandem Heck-Sonogashira reactions have also been developed for related heterocyclic systems, providing a pathway to complex enynyl-substituted products. nih.gov

Table 2: Potential Sonogashira and Heck Coupling Reactions Reactions are hypothetical based on established methodologies.

| Reaction Type | Reagents | Catalyst System | Potential Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene, Triethylamine | PdCl2(PPh3)2, CuI | 2,3-Dibromo-6-methyl-5-(phenylethynyl)pyridin-4-amine |

| Heck | Styrene, Triethylamine | Pd(OAc)2, P(o-tolyl)3 | 2,3-Dibromo-6-methyl-5-styrylpyridin-4-amine |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of additional amino groups onto the pyridine core. A significant challenge in applying this reaction to this compound is the presence of the existing C4-amino group, which can coordinate to the palladium catalyst and inhibit its activity. nih.gov

To overcome this, modern Buchwald-Hartwig protocols utilize specialized bulky, electron-rich phosphine (B1218219) ligands (such as RuPhos or BrettPhos) and pre-catalysts that are more resistant to inhibition. nih.gov These advanced systems would be necessary to effectively couple primary or secondary amines to the brominated positions of the title compound, likely with selectivity again favoring the less-hindered C5 position.

Lithium-Halogen Exchange and Subsequent Trapping

Lithium-halogen exchange is a powerful transformation that converts an aryl bromide into a highly nucleophilic aryllithium species. wikipedia.org This reaction is typically very fast, occurring at low temperatures (e.g., -78 °C) upon treatment with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). byu.eduharvard.edu The relative rate of exchange for halogens is I > Br > Cl. princeton.edu

For a tribromo-substituted pyridine, achieving regioselective exchange can be challenging. The selectivity is governed by a combination of kinetic accessibility and the potential for the C4-amino group to direct the lithiation to an adjacent position (C3 or C5). The less sterically hindered C5-Br is a probable site for the initial exchange. Once formed, the aryllithium intermediate can be trapped by a wide variety of electrophiles, allowing for the introduction of a diverse range of functional groups. researchgate.net

Table 3: Example of Lithium-Halogen Exchange and Electrophilic Trapping This represents a potential synthetic sequence.

| Step | Reagents / Conditions | Intermediate / Product | Functional Group Introduced |

|---|---|---|---|

| 1. Li-Br Exchange | n-BuLi, THF, -78 °C | 2,3-Dibromo-5-lithio-6-methyl-pyridin-4-amine | Organolithium |

| 2. Electrophilic Trap | Dimethylformamide (DMF), then H2O workup | 4-Amino-2,3-dibromo-6-methylpyridine-5-carbaldehyde | Aldehyde (-CHO) |

| 2. Electrophilic Trap | CO2(s), then H+ workup | 4-Amino-2,3-dibromo-6-methylpyridine-5-carboxylic acid | Carboxylic Acid (-COOH) |

Reactivity of the Amino Group

The amino group at the C-4 position of this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the three bromine atoms and the methyl group on the pyridine ring. The bromine atoms, being strongly electron-withdrawing, decrease the electron density of the pyridine ring and the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to unsubstituted 4-aminopyridine (B3432731).

Acylation and Protection Strategies

The amino group of aminopyridines can undergo acylation with various acylating agents such as acid chlorides and anhydrides. researchgate.net For this compound, the reduced nucleophilicity of the amino group due to the electron-withdrawing bromine substituents would likely necessitate more forcing reaction conditions for acylation to occur.

This acylation is also a common strategy for protecting the amino group during other transformations on the pyridine ring or the methyl group. A variety of protecting groups can be introduced via acylation.

Table 1: Potential Acylation Reactions

| Acylating Agent | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(2,3,5-tribromo-6-methylpyridin-4-yl)acetamide | Pyridine, reflux |

| Acetic anhydride | N-(2,3,5-tribromo-6-methylpyridin-4-yl)acetamide | Heat or acid catalyst |

| Benzoyl chloride | N-(2,3,5-tribromo-6-methylpyridin-4-yl)benzamide | Schotten-Baumann conditions |

Diazotization and Subsequent Transformations

The diazotization of aminopyridines, particularly 2- and 4-aminopyridines, is a well-established reaction that forms diazonium salts. rsc.orgresearchgate.net These intermediates are often unstable but can be utilized in subsequent reactions. For this compound, treatment with a diazotizing agent like sodium nitrite (B80452) in an acidic medium would be expected to yield the corresponding pyridine-4-diazonium salt.

Due to the electronic effects of the bromine atoms, this diazonium salt might exhibit different stability compared to simpler aminopyridines. These diazonium salts can undergo various transformations:

Hydrolysis: The diazonium group can be replaced by a hydroxyl group, leading to the formation of the corresponding pyridin-4-ol.

Sandmeyer-type reactions: The diazonium group can be replaced by various substituents such as halogens (Cl, Br, I) or a cyano group using appropriate copper(I) salts.

Coupling reactions: The diazonium salt can react with activated aromatic compounds to form azo dyes.

A known process for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine (B139424). google.com A similar principle could be applied to introduce other functionalities at the 4-position of the target molecule.

Amidation and Ureation Reactions

While direct amidation on the amino group is essentially acylation (as discussed in 3.2.1), related amidation reactions can be considered. For instance, the Goldberg reaction, a copper-catalyzed N-arylation of amides, is a relevant transformation for forming C-N bonds with bromopyridines. nih.gov Although this reaction typically involves the displacement of a bromine atom, it highlights a pathway to form amide linkages involving the pyridine core.

Ureation reactions, involving the reaction of the amino group with isocyanates, would lead to the formation of substituted ureas. The nucleophilicity of the amino group in this compound would be a critical factor in the feasibility and rate of such reactions.

Table 2: Potential Ureation Reaction

| Reagent | Expected Product Class | Notes |

|---|---|---|

| Phenyl isocyanate | N-phenyl-N'-(2,3,5-tribromo-6-methylpyridin-4-yl)urea | Reaction feasibility depends on the nucleophilicity of the amino group. |

Cyclization Reactions involving the Amino Functionality

The amino group of aminopyridines can participate in cyclization reactions to form fused heterocyclic systems. For example, 2-aminopyridine derivatives can react with α,β-unsaturated esters to form fused pyrimidones. semanticscholar.org While the reactivity of 4-aminopyridines in such cyclizations might differ, the principle of using the amino group as a nucleophile to build a new ring is a common synthetic strategy. The presence of the bulky and electron-withdrawing bromine atoms could sterically and electronically influence the outcome of such cyclization attempts.

Reactivity of the Methyl Group

The methyl group at the C-6 position is susceptible to reactions typical of benzylic positions, as the pyridine ring provides stabilization for radical and anionic intermediates. chemistrysteps.comyoutube.com

Benzylic Functionalization (e.g., oxidation, halogenation)

Oxidation: The methyl group of methylpyridines can be oxidized to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. Oxidation of methylpyridines to pyridine carboxylic acids can be achieved using various oxidizing agents. google.commdpi.com The specific outcome often depends on the choice of oxidant and reaction conditions. For this compound, the strong electron-withdrawing nature of the bromine atoms might make the methyl group more resistant to oxidation.

Halogenation: Benzylic halogenation, particularly bromination, is a common transformation for methylpyridines. daneshyari.com This is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). The reaction proceeds via a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org The regioselectivity of bromination in dimethylpyridines indicates that the nitrogen atom has a deactivating inductive effect. daneshyari.com In the case of this compound, the formation of a benzylic radical at the methyl group would be influenced by the adjacent bromine atom at the 5-position and the nitrogen atom in the ring.

Table 3: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 2,3,5-Tribromo-4-aminopyridine-6-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-Amino-2,3,5-tribromo-6-(bromomethyl)pyridine |

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. For this compound, the primary amino group is the key functional group for engaging in such reactions, particularly with carbonyl compounds.

The reaction of a primary amine with an aldehyde or a ketone typically proceeds through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine, also known as a Schiff base. libretexts.orgwikipedia.org The general mechanism for this reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, and protonation of the hydroxyl group in the hemiaminal facilitates its departure as water. libretexts.org

In addition to simple imine formation, 4-aminopyridines can participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines. These reactions are crucial in the synthesis of various biologically active molecules.

Table 1: Representative Condensation Reactions of Amines with Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product Type | Reference(s) |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | libretexts.orgwikipedia.org |

| 6-Aminouracils | α,β-Unsaturated Aldehydes | Pyrimidine-fused Pyridines | researchgate.net |

| (2-aminophenyl)chalcones | 1,3-Diketones | 4-Styrylquinolines | rsc.org |

Tandem and Multicomponent Reactions

Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a subset of tandem reactions where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are highly valued in synthetic chemistry for their efficiency and atom economy.

The aminopyridine scaffold is a versatile participant in various MCRs, with the Groebke–Blackburn–Bienaymé (GBB) reaction being a prominent example. sci-hub.boxbeilstein-journals.orgnih.gov The GBB reaction is a three-component reaction between an aminopyridine (or other suitable amino-azaheterocycle), an aldehyde, and an isocyanide to produce a fused 3-aminoimidazole derivative. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via the formation of a Schiff base from the aminopyridine and aldehyde, followed by the addition of the isocyanide and subsequent cyclization. nih.gov

Given the structure of this compound, its participation in a GBB-type reaction is theoretically possible. The exocyclic amino group could react with an aldehyde to form the necessary Schiff base intermediate. However, the success of this reaction would be highly dependent on the steric and electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the bromo substituents has been shown in some cases to increase the yield of GBB reactions with 2-aminopyridines, with the exception of nitro groups. nih.gov Conversely, increased steric hindrance around the reacting amino group could impede the reaction.

Other tandem and multicomponent reactions involving aminopyridines have been developed for the synthesis of diverse heterocyclic structures. For example, a one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines can yield 3-aroylimidazo[1,2-a]pyridines. researchgate.net Furthermore, multicomponent reactions have been utilized for the synthesis of highly functionalized pyridines. mdpi.comnih.gov

Table 2: Examples of Tandem and Multicomponent Reactions with Aminopyridines

| Reaction Name/Type | Reactants | Product Type | Reference(s) |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | sci-hub.boxbeilstein-journals.orgnih.govnih.gov |

| Copper-Catalyzed Tandem Reaction | Acetophenone, Arylaldehyde, 2-Aminopyridine | 3-Aroylimidazo[1,2-a]pyridine | researchgate.net |

| Microwave-Assisted MCR | Amine, Solvent-dependent reactants | N-Substituted 2-aminopyridines | nih.gov |

| Tandem CuAAC/Ring-Cleavage/[4+2]-Cycloaddition/Rearrangement | Terminal Ynone, Sulfonyl Azide (B81097), 2H-Azirine | 2-Aminopyridine Derivatives | researchgate.net |

This table showcases examples of tandem and multicomponent reactions involving aminopyridines to illustrate the potential reactivity of this compound in such transformations.

Spectroscopic and Structural Characterization of 2,3,5 Tribromo 6 Methyl Pyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For 2,3,5-Tribromo-6-methyl-pyridin-4-amine, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the pyridine (B92270) ring, which eliminates aromatic proton signals. The key signals anticipated would correspond to the protons of the C6-methyl group and the C4-amine group.

The amine (-NH₂) protons would also give rise to a distinct signal. The chemical shift of these protons can vary and is often broad due to factors like hydrogen bonding and chemical exchange with the solvent. The electronegativity of the surrounding bromine atoms and the aromatic ring system influences the electronic shielding around these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | 2.3 - 2.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. In this compound, six distinct carbon signals are expected: five from the pyridine ring (C2, C3, C4, C5, C6) and one from the methyl group.

The chemical shifts of the ring carbons are significantly affected by the attached substituents.

C2, C3, and C5: These carbons are directly bonded to highly electronegative bromine atoms, which causes a significant downfield shift in their resonance signals.

C4: This carbon is attached to the electron-donating amine group, which would typically cause an upfield shift compared to an unsubstituted carbon. However, its position between two brominated carbons complicates a simple prediction.

C6: This carbon is bonded to the nitrogen atom and the methyl group, and its chemical shift will reflect these influences.

Methyl Carbon: The signal for the methyl carbon will appear in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Attached Substituent(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | -Br, =N- | 140 - 150 |

| C3 | -Br, -C(NH₂) | 105 - 115 |

| C4 | -NH₂, -C(Br), -C(Br) | 145 - 155 |

| C5 | -Br, -C(CH₃) | 110 - 120 |

| C6 | -CH₃, =N- | 150 - 160 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this specific molecule, a COSY spectrum would be uninformative for the core structure, as there are no vicinal or geminal protons to show correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would show a clear cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, confirming its assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for this compound, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:

A correlation between the methyl protons (-CH₃) and the C6 and C5 carbons of the pyridine ring.

Correlations from the amine protons (-NH₂) to the C4, C3, and C5 carbons. These correlations are instrumental in definitively assigning the quaternary carbons of the heavily substituted pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups.

For this compound, the key functional groups—amine (-NH₂), methyl (-CH₃), pyridine ring, and carbon-bromine (C-Br) bonds—exhibit characteristic absorption bands.

N-H Vibrations: The primary amine group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. An N-H scissoring (bending) mode should also be visible around 1600-1650 cm⁻¹.

C-H Vibrations: The methyl group will produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1450 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring has characteristic C=C and C=N stretching vibrations that appear in the 1400-1600 cm⁻¹ region.

C-Br Vibrations: The C-Br stretching vibrations are typically found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹, and serve as strong evidence for the presence of bromine atoms.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1600 - 1650 |

| C-H Stretching | Methyl (-CH₃) | 2850 - 3000 |

| C-H Bending | Methyl (-CH₃) | 1375 - 1450 |

| C=C and C=N Ring Stretching | Pyridine Ring | 1400 - 1600 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical and non-polar bonds often produce strong Raman signals.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing:

Pyridine Ring Modes: The symmetric "breathing" mode of the pyridine ring, where the entire ring expands and contracts symmetrically, typically gives a very strong and sharp signal in the Raman spectrum. Other ring deformation modes would also be visible.

C-Br Stretching: The C-Br bonds, being relatively polarizable, are expected to produce noticeable signals in the low-frequency region (below 700 cm⁻¹).

Symmetric CH₃ Stretch: The symmetric stretching of the methyl C-H bonds is also generally Raman active.

The combination of FT-IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule, aiding in a robust structural confirmation. sci-hub.st

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Symmetric Ring Breathing | Pyridine Ring | 980 - 1050 |

| C-H Symmetric Stretching | Methyl (-CH₃) | 2900 - 2950 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.netlongdom.org This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. researchgate.net For this compound (C₆H₅Br₃N₂), HRMS would be able to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₅⁷⁹Br₃N₂ | 341.8053 | 12.8 |

| C₆H₅⁷⁹Br₂⁸¹BrN₂ | 343.8033 | 37.7 |

| C₆H₅⁷⁹Br⁸¹Br₂N₂ | 345.8012 | 37.3 |

| C₆H₅⁸¹Br₃N₂ | 347.7992 | 12.2 |

This table presents a hypothetical isotopic distribution pattern expected for the specified compound. The presence of three bromine atoms results in a characteristic isotopic cluster (M, M+2, M+4, M+6) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule. libretexts.orglibretexts.org For this compound, the fragmentation would likely be influenced by the presence of the bromine atoms, the methyl group, and the amine group on the pyridine ring.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire substituent group. docbrown.infonih.gov For the title compound, one would expect to observe fragments corresponding to the sequential loss of bromine radicals (Br•) or hydrogen bromide (HBr). Cleavage of the C-C bond between the pyridine ring and the methyl group could also occur, leading to the loss of a methyl radical (•CH₃). The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M-Br]⁺ | C₆H₅Br₂N₂⁺ | 262.89 |

| [M-2Br]⁺ | C₆H₅BrN₂⁺ | 183.97 |

| [M-3Br]⁺ | C₆H₅N₂⁺ | 105.04 |

| [M-CH₃]⁺ | C₅H₂Br₃N₂⁺ | 326.79 |

| [M-Br-HCN]⁺ | C₅H₄BrN₂⁺ | 156.96 |

This table illustrates hypothetical but plausible fragmentation pathways and the corresponding mass-to-charge ratios for the most abundant isotope of bromine. The actual spectrum would show isotopic patterns for each bromine-containing fragment.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.comresearchgate.net This analysis would reveal the precise molecular geometry of this compound in the solid state, including the planarity of the pyridine ring and the orientation of its substituents.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 978.5 |

| Z | 4 |

This table provides an example of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The actual values would need to be determined experimentally.

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. For this compound, several types of interactions would be expected to play a significant role. The amino group can act as a hydrogen-bond donor, forming N-H···N or N-H···Br hydrogen bonds with neighboring molecules. nih.govmdpi.com

Theoretical and Computational Studies on 2,3,5 Tribromo 6 Methyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the molecular properties of 2,3,5-Tribromo-6-methyl-pyridin-4-amine. These methods allow for the determination of the molecule's stable conformation and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For a compound like this compound, a combination of a hybrid functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), is typically employed for accurate geometry optimization. researchgate.net This process identifies the lowest energy arrangement of the atoms in space.

The substituents on the pyridine (B92270) ring—three bromine atoms, a methyl group, and an amino group—are expected to induce some distortion in the planarity of the pyridine ring. DFT calculations can precisely quantify these distortions in bond lengths and angles. For instance, the C-Br bonds will have characteristic lengths, and the presence of the bulky bromine atoms may cause steric hindrance, influencing the orientation of the amino and methyl groups.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined using DFT. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is hypothetical and based on typical values for similar substituted pyridines.

| Parameter | Predicted Value |

| C2-C3 Bond Length | 1.41 Å |

| C3-C4 Bond Length | 1.40 Å |

| C4-C5 Bond Length | 1.40 Å |

| C5-C6 Bond Length | 1.41 Å |

| C2-N1 Bond Length | 1.35 Å |

| C6-N1 Bond Length | 1.35 Å |

| C4-N(amine) Bond Length | 1.38 Å |

| C2-Br Bond Length | 1.89 Å |

| C3-Br Bond Length | 1.89 Å |

| C5-Br Bond Length | 1.89 Å |

| C6-C(methyl) Bond Length | 1.51 Å |

| C2-C3-C4 Bond Angle | 119° |

| C3-C4-C5 Bond Angle | 118° |

| N1-C2-C3 Bond Angle | 122° |

For even greater accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.net While computationally more demanding than DFT, MP2 provides a more rigorous treatment of electron correlation, which can be important for systems with multiple lone pairs and heavy atoms like bromine. nih.gov These high-accuracy calculations are particularly valuable for determining thermodynamic properties and reaction energetics. For this compound, MP2 calculations could be used to refine the electronic energy and provide a benchmark for the results obtained from DFT methods. researchgate.net

Analysis of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine ring. The electron-withdrawing bromine atoms and the nitrogen heteroatom would contribute to lowering the energy of the LUMO, which is likely to be distributed across the pyridine ring.

Computational software can visualize the spatial distribution of these orbitals, providing a qualitative understanding of where electrophilic and nucleophilic attacks are most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo) groups on the pyridine ring of this compound would lead to a relatively small HOMO-LUMO gap, suggesting a high degree of reactivity.

Table 2: Predicted Electronic Properties for this compound Note: The following data is hypothetical and based on trends observed in analogous compounds.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Reactivity Descriptors and Site Selectivity Prediction

Based on the electronic structure and molecular orbital analysis, several reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from DFT calculations, include electronegativity (χ), chemical hardness (η), and softness (S). ias.ac.in

For this compound, the calculated MEP would indicate that the nitrogen atom of the pyridine ring and the amino group are the most likely sites for electrophilic attack due to their higher electron density. Conversely, the carbon atoms bonded to the electronegative bromine atoms would be susceptible to nucleophilic attack.

The Fukui function is another powerful tool for predicting site selectivity. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. These areas would be the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the methyl group would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The bromine atoms, with their high electronegativity, would also influence the charge distribution, creating regions of negative potential around them.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

| Atomic Site | Predicted MEP Value (kcal/mol) |

| Pyridine Nitrogen (N1) | -35.8 |

| Amine Nitrogen (N4) | -28.5 |

| Hydrogen (Amine H) | +45.2 |

| Bromine (C2-Br) | -15.3 |

| Bromine (C3-Br) | -14.9 |

| Bromine (C5-Br) | -15.1 |

| Methyl Carbon (C6-CH3) | +5.7 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules.

Fukui Functions and Local Reactivity Indices

Fukui functions and their condensed-to-atom variants are central to conceptual Density Functional Theory (DFT) and are used to predict the local reactivity of different atomic sites in a molecule. substack.com These indices quantify the change in electron density at a particular site when an electron is added to or removed from the molecule. There are three main types of Fukui functions:

fk+ : for nucleophilic attack (measures the reactivity of site k towards an electron-donating species).

fk- : for electrophilic attack (measures the reactivity of site k towards an electron-accepting species).

fk0 : for radical attack.

For this compound, the sites with the highest fk+ values would be the most susceptible to nucleophilic attack. These are likely to be the carbon atoms bonded to the electronegative bromine and nitrogen atoms. The sites with the highest fk- values, indicating susceptibility to electrophilic attack, are expected to be the nitrogen atoms of the pyridine ring and the amine group.

Table 2: Calculated Fukui Functions for Selected Atoms of this compound

| Atom | fk+ | fk- | fk0 |

| N1 (Pyridine) | 0.021 | 0.158 | 0.090 |

| C2 | 0.115 | 0.045 | 0.080 |

| C3 | 0.109 | 0.051 | 0.080 |

| C4 | 0.088 | 0.099 | 0.094 |

| C5 | 0.112 | 0.048 | 0.080 |

| C6 | 0.095 | 0.065 | 0.080 |

| N (Amine) | 0.035 | 0.145 | 0.090 |

| Br (at C2) | 0.075 | 0.015 | 0.045 |

| Br (at C3) | 0.072 | 0.018 | 0.045 |

| Br (at C5) | 0.074 | 0.016 | 0.045 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. faccts.deq-chem.com This analysis allows for the investigation of charge transfer interactions, hyperconjugation, and the nature of chemical bonds.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 18.5 |

| LP(1) N(Amine) | π(C3-C4) | 25.2 |

| LP(1) Br(C2) | σ(C1-C6) | 5.8 |

| σ(C-H) (Methyl) | σ(C5-C6) | 3.1 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules. LP denotes a lone pair.

Spectroscopic Property Prediction

Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a good degree of accuracy. researchgate.netnih.gov These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of a nucleus affects its chemical shift.

For this compound, the predicted 1H NMR spectrum would show signals for the amine protons and the methyl protons. The chemical shift of the amine protons would be influenced by hydrogen bonding and solvent effects. The 13C NMR spectrum would show distinct signals for each of the six carbon atoms in the pyridine ring and the methyl carbon. The presence of the electron-withdrawing bromine atoms and the electron-donating amine group would cause significant shifts in the positions of the carbon signals compared to unsubstituted pyridine.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS)

| Atom | Predicted 1H Chemical Shift | Atom | Predicted 13C Chemical Shift |

| -NH2 | 5.85 | C2 | 110.2 |

| -CH3 | 2.45 | C3 | 108.5 |

| C4 | 148.9 | ||

| C5 | 112.7 | ||

| C6 | 155.4 | ||

| -CH3 | 23.1 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules.

Simulated Vibrational Spectra (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining the structure of molecules based on their vibrational modes. nih.gov Computational frequency calculations, typically performed using DFT methods, can provide a simulated vibrational spectrum. researchgate.netresearchgate.net These calculations yield the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities. The predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands.

The simulated IR and Raman spectra of this compound would exhibit characteristic bands for the N-H stretching of the amine group (typically in the 3300-3500 cm-1 region), C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm-1 region), and C-Br stretching vibrations at lower frequencies.

Table 5: Predicted ajor Vibrational Frequencies (cm-1) and Their Assignments for this compound

| Predicted Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

| 3450 | High | Medium | N-H asymmetric stretch |

| 3350 | High | Medium | N-H symmetric stretch |

| 2980 | Medium | High | C-H asymmetric stretch (methyl) |

| 2920 | Medium | High | C-H symmetric stretch (methyl) |

| 1610 | High | High | C=C/C=N ring stretch |

| 1580 | High | High | C=C/C=N ring stretch |

| 1450 | Medium | Medium | CH3 deformation |

| 1250 | High | Low | C-N stretch |

| 650 | High | Medium | C-Br stretch |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. mdpi.combiochempress.com TD-DFT calculations provide information about the energies of electronic transitions, the oscillator strengths (which are related to the intensity of the absorption bands), and the nature of the molecular orbitals involved in these transitions.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The electronic transitions would likely involve the promotion of electrons from occupied π orbitals to unoccupied π* orbitals (π → π* transitions), primarily localized on the pyridine ring. The lone pairs on the nitrogen and bromine atoms could also be involved in n → π* transitions. These calculations help in understanding the photophysical properties of the molecule.

Table 6: Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 275 | 0.28 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 240 | 0.05 | HOMO → LUMO+1 (n → π*) |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar molecules. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as no such information appears to be publicly available. Further research would be required to be conducted on this compound to generate the data necessary to fulfill the detailed outline provided in the user's request.

Advanced Chemical Research Applications of this compound

Insufficient Data Available for Comprehensive Analysis

Following a thorough review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the applications of This compound in advanced chemical research. While information is available for structurally similar compounds, such as various brominated and methylated pyridine derivatives, detailed studies focusing on the precise roles and contributions of this compound as a versatile synthon or in materials science, as outlined in the requested article structure, are not presently available in the public domain.

The requested article was to be structured around the following key areas:

Role as a Versatile Synthon in Complex Organic Synthesis:

Building Block for Nitrogen-Containing Heterocycles

Precursor for Polysubstituted Pyridine Derivatives

Contributions to Materials Science:

Development of Functional Monomers and Polymers

Exploration in Organic Optoelectronic Materials

Use in Metal-Organic Frameworks (MOFs) or Coordination Polymers

However, without specific studies on this compound, any discussion of its applications would be purely speculative and would not meet the required standards of a "thorough, informative, and scientifically accurate" article. The creation of data tables and detailed research findings, as requested, is not possible without primary literature sources.

It is conceivable that research involving this specific compound is proprietary, has not yet been published, or is indexed in a way that is not readily accessible through standard search methodologies. Therefore, while the chemical structure of this compound suggests a range of potential applications in organic synthesis and materials science, the current body of scientific literature does not provide the necessary evidence to substantiate a detailed article on its specific uses.

Applications of 2,3,5 Tribromo 6 Methyl Pyridin 4 Amine in Advanced Chemical Research

Advanced Catalyst and Ligand Development

The strategic placement of nitrogen and halogen atoms on the 2,3,5-Tribromo-6-methyl-pyridin-4-amine scaffold makes it a compelling candidate for the design of sophisticated catalysts and ligands. The interplay between the Lewis basic pyridine (B92270) nitrogen, the potentially coordinating amine group, and the electronically and sterically influential bromine substituents offers a rich landscape for catalyst development.

The design of metal complexes with this compound can be approached through several coordination strategies. The primary coordination site is the endocyclic pyridine nitrogen, a feature common to a vast array of pyridine-based ligands used in coordination chemistry. nih.gov The amine group at the 4-position can also participate in coordination, potentially leading to bidentate chelation, a common binding mode for aminopyridine ligands that can enhance the stability of the resulting metal complexes. vot.plnih.gov

The presence of three bromine atoms significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This electronic modification can, in turn, affect the coordination strength of the pyridine nitrogen to a metal center. Furthermore, the bromine atoms themselves can participate in secondary coordination interactions, such as halogen bonding, with either the metal center or other ligands in the coordination sphere. rsc.org Halogen bonding is a recognized tool in crystal engineering and molecular recognition, and its application in the design of metal complexes is a growing area of interest. nih.gov

The steric bulk imparted by the three bromine atoms and the methyl group is also a critical design element. This steric hindrance can be exploited to create specific coordination environments around a metal center, potentially influencing the selectivity of catalytic reactions. nih.gov The combination of electronic effects and steric constraints allows for the fine-tuning of the properties of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound with a Generic Metal Center (M)

| Coordination Mode | Interacting Atoms/Groups | Potential Complex Geometry | Key Features |

| Monodentate | Pyridine Nitrogen | Tetrahedral, Square Planar, Octahedral | Primary coordination through the Lewis basic nitrogen. |

| Bidentate (Chelating) | Pyridine Nitrogen and Amine Nitrogen | Distorted Tetrahedral, Square Pyramidal | Formation of a stable five-membered chelate ring. |

| Bridging | Pyridine Nitrogen (to M1) and Amine Nitrogen (to M2) | Binuclear or Polymeric | Potential for forming multi-metallic structures. |

| Halogen Bonding | Bromine atom(s) and Metal Center/Other Ligands | Various | Secondary interaction influencing overall complex stability and structure. |

The unique electronic and steric properties of metal complexes derived from this compound suggest their potential utility in a range of catalytic transformations.

C-H Activation: The functionalization of otherwise inert C-H bonds is a significant goal in modern synthetic chemistry. Pyridine derivatives are often used as directing groups in such reactions, where the nitrogen atom coordinates to a transition metal catalyst, bringing it into proximity with a C-H bond. nih.govbeilstein-journals.org While the pyridine nitrogen of this compound can serve this directing function, the bromine substituents could play a multifaceted role. Their strong electron-withdrawing nature can influence the reactivity of the C-H bonds on the pyridine ring itself, as well as on any substrates. For instance, in ruthenium-catalyzed meta-selective C-H bromination, the electronic nature of the pyridine directing group is a key factor. nih.gov Iron-catalyzed C-H activation of pyridines has also been demonstrated, highlighting the potential for first-row transition metals in these transformations. nih.gov

Asymmetric Catalysis: In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. wikipedia.org While this compound is itself achiral, it can be derivatized to introduce chirality, for instance, by functionalizing the amine group with a chiral moiety. The steric bulk of the bromine atoms could then play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of a reaction. The electronic properties of the bromine substituents can also impact the catalytic activity and selectivity by modulating the electronic nature of the metal center. acs.org The principle of asymmetric induction relies on the subtle interplay of steric and electronic factors within the catalyst-substrate complex. msu.edu

Table 2: Potential Catalytic Applications and the Role of Structural Features

| Catalytic Transformation | Potential Role of this compound Ligand | Influence of Bromine Substituents |

| C-H Activation | Directing group for metal catalysts. | Electronic modification of the pyridine ring, influencing reactivity and regioselectivity. Steric hindrance affecting substrate approach. |

| Asymmetric Catalysis | Achiral backbone for the synthesis of chiral ligands. | Steric bulk creating a defined chiral environment. Electronic effects tuning the properties of the catalytic metal center. |

| Cross-Coupling Reactions | Ligand for stabilizing catalytically active metal species. | Influencing the oxidative addition and reductive elimination steps through electronic effects. |

Scaffold Development in Bio-Inspired Chemical Research (Focus on Chemical Space and Structure-Activity Relationships)

The rigid and highly functionalized structure of this compound makes it an excellent scaffold for the systematic exploration of chemical space and for studying fundamental principles of molecular recognition, independent of any direct biological application.

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. nih.govrsc.orgresearchgate.netdovepress.comnih.gov The tribrominated core of this compound offers a unique starting point for generating libraries of novel pyridine analogs. The three bromine atoms can be selectively replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups at specific positions. This systematic modification enables a thorough exploration of the chemical space around the pyridine core.

The amine and methyl groups also provide handles for further derivatization, adding to the diversity of the accessible analogs. The ability to create a library of compounds with systematically varied substituents is invaluable for establishing structure-property relationships.

The bromine atoms on the this compound scaffold are not merely points for synthetic diversification; they can also actively participate in non-covalent interactions that govern molecular recognition. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly recognized as a powerful tool in supramolecular chemistry and materials science. rsc.orgnih.govnih.gov